Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-({[2-oxo-5-(4-pyridyl)-1,2-dihydro-3-pyridinyl]amino}carbonyl)tetrahydro-1H-pyrrole-1-carboxylate
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Overview
Description
Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-({[2-oxo-5-(4-pyridyl)-1,2-dihydro-3-pyridinyl]amino}carbonyl)tetrahydro-1H-pyrrole-1-carboxylate is a complex organic compound that features multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridyl group, and a tetrahydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-({[2-oxo-5-(4-pyridyl)-1,2-dihydro-3-pyridinyl]amino}carbonyl)tetrahydro-1H-pyrrole-1-carboxylate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include Fmoc chloride for the protection of amino groups, coupling agents like EDCI or DCC for amide bond formation, and bases such as DIPEA or TEA.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the pyridyl or tetrahydropyrrole rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the pyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.
Reduction: Reducing agents such as NaBH4 or LiAlH4 may be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study the interactions of its functional groups with biological macromolecules or as a probe in biochemical assays.
Medicine
Potential medical applications could include its use as a precursor for drug development or as a model compound in pharmacological studies.
Industry
In industry, the compound could be utilized in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-({[2-oxo-5-(4-pyridyl)-1,2-dihydro-3-pyridinyl]amino}carbonyl)tetrahydro-1H-pyrrole-1-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-aminotetrahydro-1H-pyrrole-1-carboxylate
- Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(pyridyl)tetrahydro-1H-pyrrole-1-carboxylate
Uniqueness
The uniqueness of Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-({[2-oxo-5-(4-pyridyl)-1,2-dihydro-3-pyridinyl]amino}carbonyl)tetrahydro-1H-pyrrole-1-carboxylate lies in its combination of functional groups, which may confer specific reactivity and binding properties not found in similar compounds.
Properties
Molecular Formula |
C35H35N5O6 |
---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C35H35N5O6/c1-35(2,3)46-34(44)40-19-23(17-30(40)32(42)39-29-16-22(18-37-31(29)41)21-12-14-36-15-13-21)38-33(43)45-20-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,23,28,30H,17,19-20H2,1-3H3,(H,37,41)(H,38,43)(H,39,42)/t23-,30+/m0/s1 |
InChI Key |
SJGRECNHUTXTDJ-YUDQIZAISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)NC2=CC(=CNC2=O)C3=CC=NC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)NC2=CC(=CNC2=O)C3=CC=NC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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